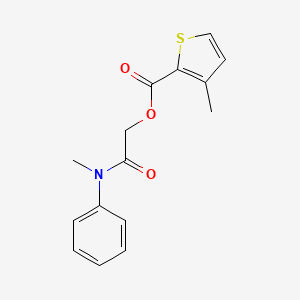

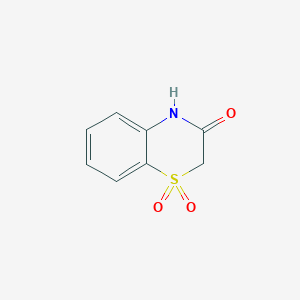

2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, is a derivative of 2-aminothiophene, which is a core structure in various pharmacologically active compounds. The thiophene moiety is known for its stability and electronic properties, making it a valuable component in materials science and medicinal chemistry .

Synthesis Analysis

The synthesis of related 2-aminothiophene derivatives has been explored through various methods. One approach involves the one-pot Gewald reaction, which allows for the introduction of various aryl groups at the 4-position of 2-aminothiophene-3-carboxylates . Another method includes the Chan-Lam cross-coupling, which has been used to synthesize N-arylated methyl 2-aminothiophene-3-carboxylate, showcasing the versatility of functional group tolerance . Additionally, a novel one-pot synthesis from methyl or phenyl isothiocyanate has been reported, which leads to compounds that exhibit amino-imino tautomerism .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed through various spectroscopic methods, including IR, 1H, and 13C NMR spectra, and in some cases, X-ray analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and can confirm the presence of specific functional groups and the overall molecular conformation.

Chemical Reactions Analysis

2-Aminothiophenes can undergo a variety of chemical reactions, leading to a diverse array of derivatives. They can be converted into other thiophene derivatives and used primarily for the preparation of condensed thiophenes such as thionaphthenes, thienopyrroles, thienothiazoles, thienoisothiazoles, thienopyrimidines, thienopyridines, and thienodiazepines . The reactivity of the amino group also allows for the formation of imines when reacted with cycloalkanones, as demonstrated by the synthesis of 2-carbamoyl-3-cycloalkylidenaminothiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiophene derivatives are influenced by the substituents on the thiophene ring. These properties include solubility, melting point, and stability, which are crucial for their application in various fields. The electronic properties of the thiophene ring contribute to the compound's reactivity and potential use in electronic materials .

Applications De Recherche Scientifique

Crystal Structure and Computational Insights

The crystal structure and computational studies on related compounds, such as Methyl-3-aminothiophene-2-carboxylate, have provided significant insights into their potential applications in organic synthesis, medicine, dyes, and pesticides. X-ray diffraction analysis reveals diverse inter- and intra-interactions facilitated by amino and carboxyl groups, suggesting versatile reactivity and potential for various scientific applications (Y. Tao et al., 2020).

Synthesis Techniques

Innovative synthesis methods, such as the one-pot synthesis of tetrasubstituted thiophenes, have been developed for compounds related to 2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate. These methods provide efficient, economical pathways for creating structurally complex thiophenes, highlighting the compound's utility in chemical synthesis and material science applications (S. N. Sahu et al., 2015).

Anticancer Drug Development

Research on amino acetate functionalized Schiff base organotin(IV) complexes points to potential applications in anticancer drug development. Compounds with structural similarities to 2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate have been studied for their in vitro cytotoxicity against various human tumor cell lines, demonstrating promising anticancer properties (T. S. Basu Baul et al., 2009).

Dyeing Polyester Fibres

Compounds structurally related to 2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate have been synthesized and applied in the development of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes exhibit very good levelness and fastness properties on the fabric, indicating the compound's potential in textile applications (O. Iyun et al., 2015).

Antimicrobial Activity

Research has also explored the synthesis of novel 2-aminothiophene derivatives, including compounds similar to 2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, for their antimicrobial activity. These studies have led to the identification of compounds with significant antibacterial properties, suggesting potential applications in developing new antimicrobial agents (K. C. Prasad et al., 2017).

Safety And Hazards

As with all chemicals, safety precautions should be taken when handling thiophene and its derivatives. Proper protective equipment should be used, and safety data sheets should be consulted for specific hazards and precautions.

Orientations Futures

Thiophene and its derivatives continue to be a topic of interest for researchers due to their wide range of applications. Future research may focus on developing new synthetic methods, exploring novel applications, and improving the properties of thiophene-based compounds.

Please note that the information provided here is general and may not apply to “2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate”. For specific information about this compound, please refer to relevant scientific literature or consult with a chemical expert.

Propriétés

IUPAC Name |

[2-(N-methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11-8-9-20-14(11)15(18)19-10-13(17)16(2)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCFOABDBHDIGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)N(C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methyl(phenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2510761.png)

![1-(4-ethylphenyl)-5-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2510763.png)

![1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2510771.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2510775.png)

![1-(4-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2510778.png)

![4-butoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2510781.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2510782.png)